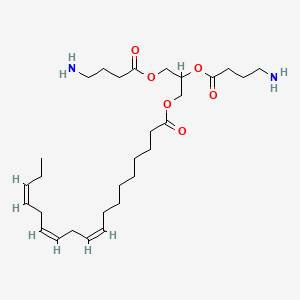
2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple double bonds and ester linkages, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid with 2,3-bis(4-amino-1-oxobutoxy)propanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or ozone.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of polyunsaturated fatty acids on cellular processes. Its ester linkage to amino groups makes it a potential candidate for drug delivery systems, where it can be used to transport bioactive molecules into cells.
Medicine
In medicine, the compound’s potential anti-inflammatory and antioxidant properties are of interest. Researchers are investigating its use in the treatment of diseases related to oxidative stress and inflammation.
Industry
In the industrial sector, this compound can be used in the formulation of specialty polymers and coatings, where its unique chemical properties can enhance the performance of the final product.
Mécanisme D'action
The mechanism of action of 2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate involves its interaction with cellular membranes and enzymes. The compound’s polyunsaturated fatty acid moiety can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the amino groups can interact with enzymes, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid methyl ester
- (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid ethyl ester
- (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid propyl ester
Uniqueness
Compared to its similar compounds, 2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is unique due to the presence of two amino groups attached to the ester moiety. This structural feature allows for additional chemical modifications and interactions, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C29H50N2O6 |
|---|---|
Poids moléculaire |
522.7 g/mol |
Nom IUPAC |
2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C29H50N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-27(32)35-24-26(37-29(34)21-18-23-31)25-36-28(33)20-17-22-30/h3-4,6-7,9-10,26H,2,5,8,11-25,30-31H2,1H3/b4-3-,7-6-,10-9- |
Clé InChI |
CCQMJKWWIQLJHP-PDBXOOCHSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
Synonymes |
1-linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol 1-linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol, (Z,Z,Z)-isomer, (14)C-labeled LBAPT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















